![molecular formula C6H14ClNO B2520225 3-Ethoxycyclobutan-1-amine hydrochloride CAS No. 1408076-38-9](/img/structure/B2520225.png)
3-Ethoxycyclobutan-1-amine hydrochloride
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Overview
Description
3-Ethoxycyclobutan-1-amine hydrochloride is a chemical compound that is part of the cyclobutane family, which is characterized by a four-membered ring structure. This compound is particularly interesting due to its potential applications in organic synthesis and pharmaceutical research. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can be informative for understanding its chemical behavior.
Synthesis Analysis
The synthesis of related cyclobutane derivatives is well-documented in the literature. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its enantiomers involves a [2 + 2]-photocycloaddition reaction, which is highly endo-selective, followed by a regioselective ring opening and Hofmann rearrangement. This process also includes nitrogen protection and can be performed in a consecutive or one-pot protocol, with efficient resolution using a chiral oxazolidinone . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imparts strain and unique reactivity to these molecules. The stereochemistry of substituents on the cyclobutane ring is crucial, as it can significantly affect the outcome of chemical reactions. For example, the all-cis geometry of the hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid is a key feature that is achieved through the synthetic route described .
Chemical Reactions Analysis
Cyclobutane derivatives participate in various chemical reactions. The formal [4 + 2] cycloaddition between 3-ethoxycyclobutanones and allyltrialkylsilanes catalyzed by tin(IV) chloride is one such reaction, leading to the formation of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones . Additionally, 3-ethoxycyclobutanones can react with nitrogen-containing heterocycles like pyridines, quinolines, and isoquinolines to form [4+2] cycloadducts, which proceed with high stereoselectivity . These reactions highlight the reactivity of the ethoxycyclobutane moiety and suggest potential pathways for the functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the four-membered ring can lead to increased reactivity, and the presence of substituents like ethoxy groups can affect properties such as solubility, boiling point, and stability. While the papers provided do not directly report on the properties of this compound, the synthesis and reactions of similar compounds provide a basis for predicting its behavior. For example, the synthesis of 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione involves precursors with oxidation levels that could be relevant to understanding the reactivity of this compound .
Scientific Research Applications
Synthesis of Bioactive Molecules
One of the key applications of 3-Ethoxycyclobutan-1-amine hydrochloride involves the synthesis of pyridine-containing fused heterocycles through a Lewis acid-catalyzed union with various heterocyclic amines. This process is efficient and operates under ambient temperature conditions, showcasing excellent regioselectivity (Lin et al., 2016). Additionally, 3-Ethoxycyclobutanones, closely related to the hydrochloride salt, have been used in formal [4+2] cycloaddition reactions with silyl enol ethers to produce highly oxygenated cyclohexanone derivatives, highlighting the compound's utility in creating complex molecular architectures (Matsuo et al., 2009).
Development of Heterocyclic Compounds
The compound's ability to facilitate the synthesis of heterocyclic compounds is of significant interest. For instance, an efficient, single-step approach to synthesize 2-alkylquinolines has been described, utilizing a Lewis acid-mediated [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines at room temperature. This method emphasizes the compound's role in generating multisubstituted heterocyclic structures efficiently and regioselectively (Shan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-ethoxycyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-6-3-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSGSZYRXASUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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